7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid
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Overview
Description
7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo-pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.
Imidazo[1,2-b]pyridazine: A related compound with a different ring fusion pattern.
Imidazo[1,2-c]quinazoline: A compound with an additional benzene ring fused to the imidazo-pyrimidine core.
Uniqueness: 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity. This compound’s specific ring fusion pattern also contributes to its distinct chemical and physical properties .
Properties
IUPAC Name |
7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-6-10-4(7(12)13)2-11(6)3-9-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLJDRHYMNMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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